

Synthesis of 2-((4-Methoxybenzyl)amino)ethanol: An Application Note and Detailed Protocol

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Compound of Interest

Compound Name: 2-((4-Methoxybenzyl)amino)ethanol

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This document provides a comprehensive guide to the synthesis of **2-((4-Methoxybenzyl)amino)ethanol**, a valuable secondary amine intermediate in organic synthesis and medicinal chemistry. The protocol detailed herein is based on the well-established method of reductive amination, offering a reliable and scalable approach for laboratory settings. This guide emphasizes not only the procedural steps but also the underlying chemical principles to ensure a thorough understanding and successful execution of the synthesis.

Introduction

2-((4-Methoxybenzyl)amino)ethanol, also known as N-(4-methoxybenzyl)ethanolamine, is a secondary amine that serves as a versatile building block in the synthesis of more complex molecules. The presence of the ethanolamine moiety provides a handle for further functionalization, while the 4-methoxybenzyl group can act as a protecting group for the amine, which can be cleaved under specific conditions. The synthesis of this compound is a classic example of reductive amination, a cornerstone reaction in organic chemistry for the formation of carbon-nitrogen bonds.^{[1][2]} This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.^{[1][3]}

This application note will detail a robust protocol for the synthesis of **2-((4-Methoxybenzyl)amino)ethanol** from 4-methoxybenzaldehyde and ethanolamine, utilizing sodium borohydride as the reducing agent. The causality behind the choice of reagents and reaction conditions will be explained to provide a deeper understanding of the process.

Physicochemical Properties and Safety Information

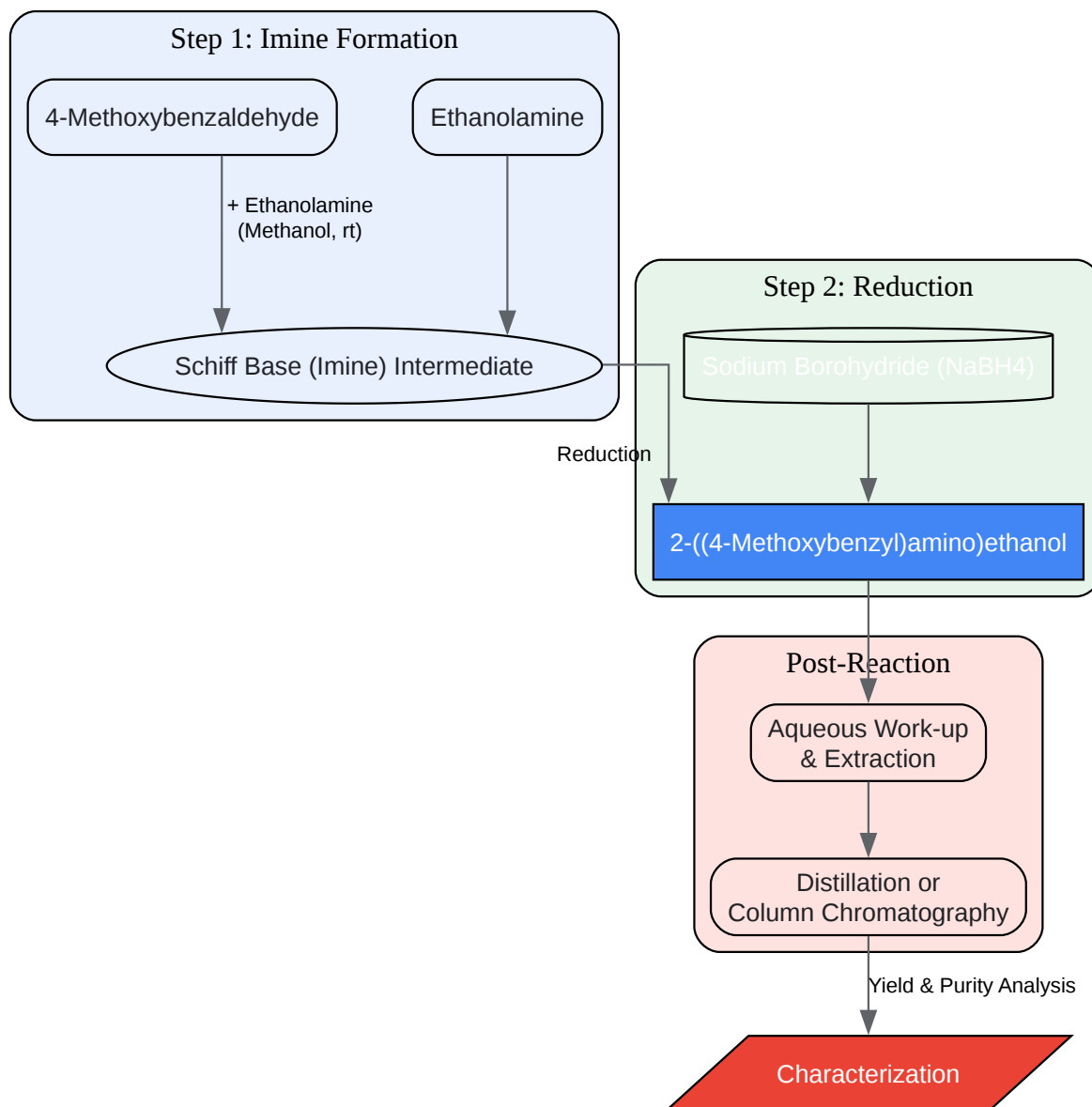
A summary of the key physicochemical properties of the target compound is provided in the table below.

Property	Value	Reference
CAS Number	64834-63-5	[4]
Molecular Formula	C ₁₀ H ₁₅ NO ₂	[5]
Molecular Weight	181.23 g/mol	[6]
Appearance	Liquid	[6]
Boiling Point	329.5 °C at 760 mmHg	[6]
Flash Point	153.1 °C	[6]
IUPAC Name	2-[(4-methoxyphenyl)methylamino]ethanol	[5]

Safety Precautions: **2-((4-Methoxybenzyl)amino)ethanol** is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5][6][7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Reaction Workflow

The synthesis of **2-((4-Methoxybenzyl)amino)ethanol** proceeds via a two-step, one-pot reductive amination reaction. The workflow is illustrated in the diagram below.



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